molecular formula C26H24N6O2S B2935108 N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide CAS No. 902881-97-4

N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B2935108
CAS No.: 902881-97-4
M. Wt: 484.58
InChI Key: WKYPZWZKXPNPER-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring:

  • A pteridin core substituted with a 4-oxo-3,4-dihydro moiety.
  • A sulfanylacetamide group linked to the pteridin ring.
  • An N-(2,5-dimethylphenyl) substituent on the acetamide.
  • A 2-(1H-indol-3-yl)ethyl side chain attached to the pteridin nitrogen.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2S/c1-16-7-8-17(2)21(13-16)30-22(33)15-35-26-31-24-23(27-10-11-28-24)25(34)32(26)12-9-18-14-29-20-6-4-3-5-19(18)20/h3-8,10-11,13-14,29H,9,12,15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYPZWZKXPNPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to this class. For instance, a derivative of indole was shown to exert significant anti-proliferative effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways, including the STAT1 pathway .

Table 1: Summary of Antitumor Effects

CompoundCancer TypeMechanism of ActionReference
EAColon CancerInduces apoptosis via STAT1
N-(2,5-dimethylphenyl)-...Various TumorsPotentially similar mechanismsCurrent Study

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Tumor Growth : The compound may inhibit tumor growth by modulating cellular pathways involved in proliferation and apoptosis.
  • Immune Modulation : Similar compounds have been shown to reshape the tumor microenvironment by altering immune cell infiltration and activity .
  • Signal Transduction Pathways : Activation or inhibition of pathways such as the MAPK and PI3K/Akt pathways could play a role in its biological effects.

Case Studies

Several case studies have explored the effects of related compounds on cancer models:

  • In Vivo Studies : In xenograft models, treatment with related indole-based compounds led to significant tumor reduction compared to controls .
  • In Vitro Studies : Cell line assays demonstrated that these compounds could decrease cell viability and induce apoptosis in a dose-dependent manner.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modulating biological activity or further derivatization.

Reaction Type Conditions Product Reference
Sulfur oxidationH₂O₂ (3% in ethanol, 25°C, 2–4 hours)Sulfoxide derivative (R-S(=O)-)
Sulfone formationmCPBA (1.2 eq, DCM, 0°C → RT, 12 hours)Sulfone derivative (R-SO₂-)

Key Findings :

  • Sulfur oxidation is stereospecific, yielding a mixture of diastereomers in sulfoxide formation.

  • Over-oxidation to sulfones requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

Nucleophilic Substitution at Acetamide

The acetamide group participates in nucleophilic substitution, enabling the introduction of diverse substituents.

Reaction Type Conditions Product Reference
Hydrolysis6M HCl, reflux (12 hours)Carboxylic acid derivative (R-COOH)
Amide couplingEDC/HOBt, DMF, RTNew amide derivatives (e.g., with primary amines)

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Amide coupling reactions retain the pteridinone-indole scaffold while modifying the acetamide side chain .

Condensation Reactions at Pteridinone

The 4-oxo group on the pteridinone ring facilitates condensation with amines or hydrazines to form Schiff bases or hydrazones.

Reaction Type Conditions Product Reference
Schiff base formationAniline, EtOH, Δ (4 hours)Pteridinone-aniline Schiff base
Hydrazone formationHydrazine hydrate, MeOH, RTHydrazone derivative (R-C=N-NH₂)

Applications :

  • Schiff base derivatives exhibit enhanced metal-chelating properties, relevant for catalytic or therapeutic applications.

Electrophilic Substitution at Indole

The indole moiety undergoes electrophilic substitution at the C-3 or C-5 positions.

Reaction Type Conditions Product Reference
BrominationBr₂ (1 eq, DCM, 0°C)5-Bromoindole derivative
NitrationHNO₃/H₂SO₄, 0°C3-Nitroindole derivative

Regioselectivity :

  • Bromination favors the C-5 position due to electron-donating effects of the ethyl substituent.

Reduction Reactions

Selective reduction of the pteridinone ring or indole ethyl group is achievable under controlled conditions.

Reaction Type Conditions Product Reference
Pteridinone reductionNaBH₄, MeOH, 0°C3,4-Dihydropteridine derivative
Indole ethyl reductionH₂ (1 atm), Pd/C, EtOHEthyl → Ethylidene derivative

Challenges :

  • Over-reduction of the pteridinone ring can occur with prolonged reaction times.

Photochemical Reactions

The sulfanyl-acetamide linkage exhibits sensitivity to UV light, enabling photolytic cleavage.

Reaction Type Conditions Product Reference
PhotolysisUV light (254 nm, MeCN, 6 hours)Free thiol + acetamide fragment

Applications :

  • Photolytic cleavage is used in prodrug activation strategies .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Key Substituents Notable Features
Target Compound Pteridin 2,5-Dimethylphenyl, indol-3-yl-ethyl, sulfanylacetamide Combines indole’s aromaticity with pteridin’s planarity; potential kinase inhibition
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Oxadiazole Indol-3-yl-methyl, sulfanyl group Oxadiazole core may enhance metabolic stability; sulfanyl group for reactivity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl, acetamide Dichlorophenyl enhances lipophilicity; pyrazole’s hydrogen-bonding capabilities
N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide Simple acetamide Naphthalen-1-yl, 4-bromophenyl Bromine and naphthalene increase steric bulk and π-π stacking potential

Physicochemical and Spectral Comparisons

  • Molecular Weight & Solubility :

    • The target compound’s molecular weight (~500–550 g/mol) is higher than simpler acetamides (e.g., 299.34 g/mol for compound 3 in ), due to the pteridin and indole groups. This may reduce aqueous solubility compared to smaller analogues.
    • The sulfanyl group in the target compound and 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol could enhance thiol-mediated interactions but may also increase susceptibility to oxidation.
  • Hydrogen Bonding & Crystal Packing :

    • Unlike the dichlorophenyl-substituted acetamide in , which forms dimeric hydrogen-bonded networks (R22(10) motifs), the target compound’s 2,5-dimethylphenyl group may reduce hydrogen-bonding capacity due to steric hindrance.
    • The indole moiety in the target compound and ’s oxadiazole derivative could facilitate π-π stacking, enhancing binding to aromatic residues in proteins.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can yield be optimized?

Methodological Answer:

  • Key Steps :
    • Amide Coupling : Use carbodiimide reagents (e.g., EDC·HCl) to activate carboxylic acid intermediates for coupling with amines, as demonstrated in similar acetamide syntheses .
    • Indole Incorporation : Introduce the indol-3-yl-ethyl moiety via alkylation or nucleophilic substitution. Protect the indole NH group during synthesis to avoid side reactions .
    • Sulfanyl Linkage : Employ thiol-disulfide exchange or nucleophilic substitution to attach the sulfanyl group to the pteridinone scaffold .
  • Optimization Parameters :
    • Temperature : Maintain low temperatures (e.g., 273 K) during coupling to reduce side reactions .
    • Catalysts : Palladium-based catalysts may enhance regioselectivity in heterocyclic ring formation .
    • Purification : Use sequential solvent extraction (e.g., dichloromethane) and column chromatography for high-purity isolation .

Q. Which analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation and confirms bond geometries, especially for polymorphic forms (e.g., three distinct conformers observed in similar acetamides) .
  • Spectroscopy :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 7–8 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
    • HRMS : Confirm molecular weight (e.g., exact mass ±0.001 Da) .
  • Combined Approach : Cross-validate crystallographic and spectroscopic data to resolve ambiguities (e.g., rotational isomers) .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Case Study : In a structurally related compound, three molecules in the asymmetric unit showed varying dihedral angles (54.8°–77.5°), leading to spectral multiplicity .
  • Strategies :
    • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts for different conformers and match experimental data .
    • Variable-Temperature NMR : Probe dynamic equilibria between conformers by observing signal coalescence at elevated temperatures.
    • Synchrotron XRD : Enhance resolution of crystallographic data to detect minor conformers .

Q. What challenges arise in stabilizing the sulfanyl acetamide moiety during synthesis?

Methodological Answer:

  • Hydrolytic Sensitivity : The sulfanyl group may oxidize or hydrolyze under acidic/alkaline conditions.
  • Mitigation Strategies :
    • Protecting Groups : Use tert-butyl thiol ethers or disulfide intermediates to stabilize the sulfur linkage during synthesis .
    • Solvent Choice : Avoid protic solvents (e.g., water) during coupling; use anhydrous DCM or THF .
    • Stability Assays : Monitor degradation via HPLC under simulated physiological conditions (pH 1–9, 37°C) .

Q. How can regioselectivity be improved in pteridinone functionalization?

Methodological Answer:

  • Steric and Electronic Control :
    • Substituent Effects : Electron-withdrawing groups on the pteridinone scaffold direct sulfanyl addition to less hindered positions .
    • Catalytic Systems : Palladium/ligand combinations (e.g., XPhos) enhance selectivity in cross-coupling reactions .
  • Reaction Screening : Use high-throughput experimentation (HTE) to test solvent/base combinations for optimal regioselectivity.

Data Contradiction Analysis

Example Scenario : Conflicting NMR and XRD data on amide group planarity.

  • Root Cause : Dynamic rotation of the amide bond in solution vs. fixed conformation in crystals.
  • Resolution :
    • VT-NMR : Observe signal splitting at low temperatures, indicating restricted rotation.
    • DFT Calculations : Compare energy barriers for rotation with experimental activation energies .

Key Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Coupling ReagentEDC·HCl + TEA>80% yield
Temperature273 KReduces hydrolysis
PurificationDCM extraction + silica chromatography≥95% purity

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey MetricsApplication ExampleReference
X-ray CrystallographyDihedral angles, H-bondingConformational analysis
1H^1H-NMRIndole NH (δ ~10 ppm)Functional group ID
HRMSExact mass (e.g., 284.0716)Molecular formula confirmation

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